3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
Description
This compound belongs to the coumarin (2H-chromen-2-one) family, characterized by a benzopyrone core. Key structural features include:
- Methyl group at position 4, which may enhance metabolic stability.
- 7-(2-(4-Methylpiperazin-1-yl)ethoxy) side chain, introducing a basic nitrogen center and improving solubility in physiological conditions .
Coumarins are known for diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17-20-7-6-19(31-14-13-27-11-9-26(2)10-12-27)16-22(20)32-25(28)24(17)18-5-8-21(29-3)23(15-18)30-4/h5-8,15-16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGJRURYWOHAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylpiperazine, and 4-methylcoumarin.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin under basic conditions to form an intermediate.
Etherification: The intermediate is then subjected to etherification with 2-(4-methylpiperazin-1-yl)ethanol in the presence of a suitable base like potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the reaction time and improving safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chromen-2-one core, converting it into dihydro derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound, with the molecular formula C25H30N2O5, features a chromenone backbone substituted with a dimethoxyphenyl group and a piperazine moiety. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of chromenone compounds exhibit anticancer properties. Research suggests that the specific structural features of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antioxidant Properties
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction with neurotransmitter systems could be a mechanism through which it exerts its protective effects .
Case Studies and Research Findings
Potential Therapeutic Uses
Given its multifaceted biological activities, this compound holds promise in various therapeutic areas:
- Cancer Therapy : As an adjunct or alternative treatment for specific cancers.
- Antioxidant Supplementation : In formulations aimed at reducing oxidative stress.
- Neurological Disorders : As a potential candidate for drug development targeting neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Receptor Binding: The piperazine moiety allows it to bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Coumarin Derivatives
Table 1: Key Structural Variations Among Analogs
Key Observations :
Position 3 Modifications: The 3,4-dimethoxyphenyl group in the target compound contrasts with phenyl (e.g., 4f) or chlorophenyl (e.g., 846062-69-9) substituents. Removal of the position 3 substituent (e.g., BPR13) simplifies the structure but may reduce affinity for hydrophobic binding pockets .
Position 7/8 Side Chains: The ethoxy linker in the target compound is shorter than the propoxy chain in 4f, which may affect conformational flexibility . Piperazine vs.
Functional Group Additions :
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Water Solubility : The target compound’s 4-methylpiperazine side chain improves solubility compared to analogs with longer hydrophobic chains (e.g., 4f).
- Bioavailability : Coumarins with methoxy or hydroxy groups (e.g., ) typically show moderate bioavailability (0.55–0.56), aligning with predictions for the target compound .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one represents a novel class of coumarin derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The structure features a coumarin core substituted with a dimethoxyphenyl group and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O5 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 903851-63-8 |
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. The compound was evaluated against various human cancer cell lines, including MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). The results indicated that it possesses notable antiproliferative effects.
- Mechanism of Action : The compound's anticancer effects are primarily attributed to its ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Flow cytometry assays confirmed these findings, showing increased apoptotic cell populations upon treatment with the compound .
- Case Study : A study involving a series of coumarin derivatives found that modifications at the C-4 position significantly enhanced biological potency. Compound 23 from this series demonstrated an IC50 value of 23 µM against MCF-7 cells, highlighting the importance of structural optimization in enhancing efficacy .
Neuroprotective Activity
The potential neuroprotective effects of this compound have also been investigated, particularly regarding its inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is crucial for memory and cognition.
- Inhibition of AChE : Compounds similar to the one studied have shown promising AChE inhibitory activity, which is beneficial in treating Alzheimer's disease. The design and synthesis of coumarin-based compounds have led to several candidates with IC50 values ranging from 2.7 µM to higher values depending on structural variations .
Research Findings
Several research articles have explored the biological activities associated with coumarin derivatives:
- Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their anticancer activities through MTT assays. The findings suggested that specific structural features significantly influence their biological activity .
- Molecular Docking Studies : Computational studies have been performed to elucidate binding interactions between these compounds and target enzymes like AChE. These studies provide insights into how structural modifications can enhance binding affinity and specificity .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of chromen-2-one derivatives typically involves multi-step processes, including:
- Coupling reactions to introduce the 3,4-dimethoxyphenyl group, often using palladium-catalyzed cross-couplings under inert atmospheres .
- Etherification for attaching the 2-(4-methylpiperazin-1-yl)ethoxy side chain, achieved via nucleophilic substitution using potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate intermediates, with yields ranging from 60–75% .
Optimization Tips: - Monitor reaction progress using TLC or HPLC to reduce byproducts.
- Adjust solvent polarity and temperature to enhance regioselectivity .
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer:
A combination of spectroscopic and analytical methods is critical:
- NMR (¹H and ¹³C): Verify substituent positions (e.g., methoxy groups at 3,4-phenyl and methylpiperazine side chain) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+: ~495.2 g/mol).
- X-ray Crystallography: Resolve crystal packing and stereochemistry for analogs, as seen in structurally related chromenones .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
Initial screening should focus on:
- Anticancer Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or phosphodiesterases, given the piperazine moiety’s affinity for enzyme active sites .
Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
SAR studies require:
- Analog Synthesis: Modify substituents (e.g., replace 4-methylpiperazine with morpholine or thiomorpholine) to assess impact on bioactivity .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., dimethoxyphenyl for hydrophobic interactions) .
- Biological Data Correlation: Compare IC₅₀ values of analogs to pinpoint structural determinants of potency .
Example: Piperazine derivatives often enhance solubility and target engagement, while methoxy groups improve membrane permeability .
Advanced: What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?
Answer:
Address discrepancies by:
- Standardizing Assay Conditions: Control variables like serum concentration, incubation time, and cell passage number .
- Metabolic Stability Tests: Use liver microsomes to assess compound degradation, which may explain reduced activity in prolonged assays .
- Orthogonal Validation: Confirm results with alternative methods (e.g., apoptosis assays via flow cytometry alongside MTT data) .
Case Study: Discrepancies in cytotoxicity may arise from variations in ROS generation or efflux pump expression across cell lines .
Advanced: How can researchers develop a sensitive analytical method for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Employ a C18 column with a gradient of acetonitrile/0.1% formic acid. Optimize MRM transitions for high sensitivity (LOQ: ~1 ng/mL) .
- Sample Preparation: Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
- Validation Parameters: Assess linearity (r² >0.99), precision (CV <15%), and recovery (>80%) per ICH guidelines .
Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 estimate logP (~3.5), BBB permeability (likely low due to piperazine), and CYP450 inhibition .
- Molecular Dynamics Simulations: Simulate binding to human serum albumin or P-glycoprotein to assess bioavailability .
- Toxicity Alerts: Check for Ames test positivity (unlikely for this scaffold) or hERG inhibition using Derek Nexus .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
